molecular formula C29H38BrNO2 B12304007 8-Azoniabicyclo[3.2.1]octane, 8-[(4-cyclohexylphenyl)methyl]-8-methyl-3-[(4-methylbenzoyl)oxy]-, bromide, endo-

8-Azoniabicyclo[3.2.1]octane, 8-[(4-cyclohexylphenyl)methyl]-8-methyl-3-[(4-methylbenzoyl)oxy]-, bromide, endo-

Cat. No.: B12304007
M. Wt: 512.5 g/mol
InChI Key: UDILGEFLTJXRJE-GOMJQXMHSA-M
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Description

8-Azoniabicyclo[3.2.1]octane, 8-[(4-cyclohexylphenyl)methyl]-8-methyl-3-[(4-methylbenzoyl)oxy]-, bromide, endo- is a complex organic compound with a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The presence of the azoniabicyclo[3.2.1]octane scaffold makes it a significant molecule in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azoniabicyclo[3.2.1]octane derivatives typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the stereoselective formation of the bicyclic structure from an acyclic starting material containing all the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives . These processes often require specific catalysts and reaction conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

8-Azoniabicyclo[3.2.1]octane derivatives can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of 8-Azoniabicyclo[3.2.1]octane derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its functional groups.

Comparison with Similar Compounds

8-Azoniabicyclo[3.2.1]octane derivatives can be compared with other tropane alkaloids, such as:

    Cocaine: Known for its stimulant effects and potential for abuse.

    Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.

    Scopolamine: Used to treat motion sickness and postoperative nausea.

The uniqueness of 8-Azoniabicyclo[3.2.1]octane derivatives lies in their specific structural features and the diverse range of biological activities they exhibit .

Properties

Molecular Formula

C29H38BrNO2

Molecular Weight

512.5 g/mol

IUPAC Name

[(1S,5R)-8-[(4-cyclohexylphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 4-methylbenzoate;bromide

InChI

InChI=1S/C29H38NO2.BrH/c1-21-8-12-25(13-9-21)29(31)32-28-18-26-16-17-27(19-28)30(26,2)20-22-10-14-24(15-11-22)23-6-4-3-5-7-23;/h8-15,23,26-28H,3-7,16-20H2,1-2H3;1H/q+1;/p-1/t26-,27+,28?,30?;

InChI Key

UDILGEFLTJXRJE-GOMJQXMHSA-M

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)[N+]3(C)CC4=CC=C(C=C4)C5CCCCC5.[Br-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)CC4=CC=C(C=C4)C5CCCCC5.[Br-]

Origin of Product

United States

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